molecular formula C24H30O7 B13429668 4,5Alpha-Epoxy Eplerenone

4,5Alpha-Epoxy Eplerenone

Cat. No.: B13429668
M. Wt: 430.5 g/mol
InChI Key: UUMOKVKVTZXGNO-NMIPICBHSA-N
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Description

4,5Alpha-Epoxy Eplerenone is a derivative of eplerenone, a well-known aldosterone receptor antagonist. Eplerenone is primarily used to treat conditions such as heart failure and hypertension by blocking the action of aldosterone, a hormone that regulates blood pressure . The compound this compound is characterized by the presence of an epoxy group at the 4,5 position, which may confer unique chemical and biological properties.

Chemical Reactions Analysis

4,5Alpha-Epoxy Eplerenone can undergo various chemical reactions, including:

Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5Alpha-Epoxy Eplerenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5Alpha-Epoxy Eplerenone involves its interaction with the mineralocorticoid receptor, similar to eplerenone. By binding to this receptor, the compound blocks the action of aldosterone, leading to decreased sodium reabsorption and reduced blood pressure . The presence of the epoxy group may influence the binding affinity and selectivity of the compound, potentially enhancing its therapeutic effects.

Comparison with Similar Compounds

4,5Alpha-Epoxy Eplerenone can be compared to other aldosterone receptor antagonists, such as:

The unique presence of the epoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

IUPAC Name

methyl (1R,2S,6S,8S,10R,11R,12S,15R,16S,18R)-2,16-dimethyl-5,5'-dioxospiro[7,19-dioxahexacyclo[9.8.0.01,18.02,8.06,8.012,16]nonadecane-15,2'-oxolane]-10-carboxylate

InChI

InChI=1S/C24H30O7/c1-20-11-15-24(29-15)17(13(20)4-8-22(20)9-6-16(26)30-22)12(19(27)28-3)10-23-18(31-23)14(25)5-7-21(23,24)2/h12-13,15,17-18H,4-11H2,1-3H3/t12-,13+,15-,17+,18-,20+,21+,22-,23-,24-/m1/s1

InChI Key

UUMOKVKVTZXGNO-NMIPICBHSA-N

Isomeric SMILES

C[C@]12CCC(=O)[C@@H]3[C@]1(O3)C[C@H]([C@@H]4[C@]25[C@H](O5)C[C@]6([C@H]4CC[C@@]67CCC(=O)O7)C)C(=O)OC

Canonical SMILES

CC12CCC(=O)C3C1(O3)CC(C4C25C(O5)CC6(C4CCC67CCC(=O)O7)C)C(=O)OC

Origin of Product

United States

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